

Comparative Analysis of Off-Target Kinase Inhibition for RET-Targeted Therapies

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Compound of Interest					
Compound Name:	Ret-IN-7				
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For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for predicting potential toxicities and designing more effective and safer therapeutics. This guide provides a comparative analysis of the off-target kinase inhibition profiles of several prominent RET inhibitors, offering a valuable resource for selecting the appropriate tool compounds for research and considering clinical candidates.

While a specific off-target profile for "Ret-IN-7" is not publicly available, this analysis focuses on a selection of well-characterized multi-kinase and selective RET inhibitors to provide a framework for comparison. The inhibitors included are the multi-kinase inhibitors Ponatinib, Cabozantinib, and Vandetanib, which exhibit activity against RET alongside other kinases, and the highly selective RET inhibitors Pralsetinib (BLU-667) and Selpercatinib (LOXO-292)[1][2]. Additionally, the investigational multi-kinase inhibitor AD80 is included for its potent anti-RET activity[3][4].

Data Presentation: Off-Target Kinase Inhibition Profiles

The following table summarizes the known off-target kinase inhibition data for the selected compounds. This data is typically generated from large-scale kinase screening panels, such as KINOMEscan®, which assess the binding affinity of a compound against a wide array of kinases. Lower values (e.g., IC50 or Kd in nM) indicate stronger binding and therefore more potent inhibition.



Kinase Inhibitor	Primary Target(s)	Key Off- Targets (Reported IC50/Kd or % Inhibition)	Selectivity Profile	Reference(s)
Ponatinib	BCR-ABL, FLT3, KIT, PDGFR, VEGFR, RET	FGFRs, SRC, AKT, ERK1/2, MEKK2	Multi-kinase	[5][6][7][8]
Cabozantinib	MET, VEGFR2, RET	AXL, KIT, FLT3	Multi-kinase	[9][10][11][12] [13][14]
Vandetanib	VEGFR2, EGFR, RET	VEGFR3, BRK, TIE2	Multi-kinase	[9][11][12][13] [14]
AD80	RET, RAF, SRC, S6K	Not extensively detailed in public domain	Multi-kinase	[3][4]
Pralsetinib (BLU- 667)	RET (wild-type and mutants)	Very few significant off-targets reported. Over 100-fold more selective for RET over 96% of 371 kinases tested. [15][16] VEGFR2 IC50 is 81-fold higher than RET.	Highly Selective	[15][16][17][18]
Selpercatinib (LOXO-292)	RET (wild-type and mutants)	Minimal off-target activity reported. Designed for high RET selectivity.[1] Low affinity for VEGFR-family kinases.[1]	Highly Selective	[2][19][20][21] [22][23][24]



Note: This table represents a summary of publicly available data. The exact off-target profile can vary depending on the specific assay conditions and the kinase panel used. Researchers are encouraged to consult the primary literature for detailed experimental data. The lack of extensive public data on AD80's off-targets highlights its preclinical stage.

Experimental Protocols

The determination of a kinase inhibitor's off-target profile is crucial for its development and clinical application. Several key experimental methodologies are employed for this purpose.

Kinase Inhibition Assays (e.g., KINOMEscan®)

Principle: These assays are designed to measure the binding affinity of a test compound to a large panel of purified, recombinant kinases. The most common format is a competitive binding assay.

General Protocol Outline:

- Immobilization: A proprietary ligand for the kinase's ATP binding site is immobilized on a solid support (e.g., beads).
- Competition: The kinase of interest and the test compound are incubated with the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
- Quantification: The amount of kinase bound to the solid support is quantified, typically using a quantitative PCR (qPCR) readout of a DNA tag linked to the kinase.
- Data Analysis: The amount of kinase bound to the support is inversely proportional to the
 affinity of the test compound for the kinase. The results are often reported as the dissociation
 constant (Kd) or the percentage of kinase remaining bound at a specific concentration of the
 inhibitor.

The KINOMEscan® platform, for example, can screen compounds against over 400 human kinases to provide a comprehensive selectivity profile[25][26][27][28][29].

Cellular Thermal Shift Assay (CETSA®)



Principle: CETSA® is a biophysical method that assesses the target engagement of a drug within a cellular environment. The principle is based on the observation that the binding of a ligand (drug) to its target protein increases the protein's thermal stability.

General Protocol Outline:

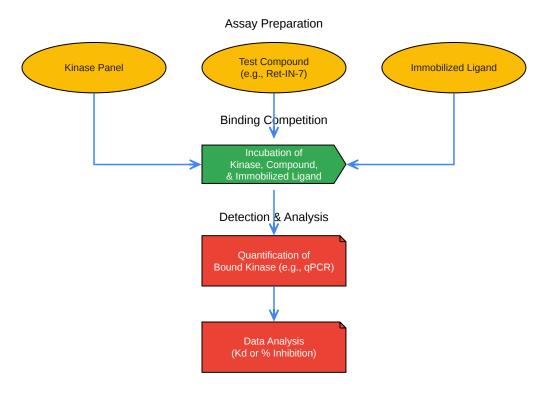
- Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
- Heating: The treated cells are heated to a range of temperatures.
- Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
- Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
- Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. This method can be adapted to a high-throughput format[30][31][32][33][34].

Mandatory Visualization

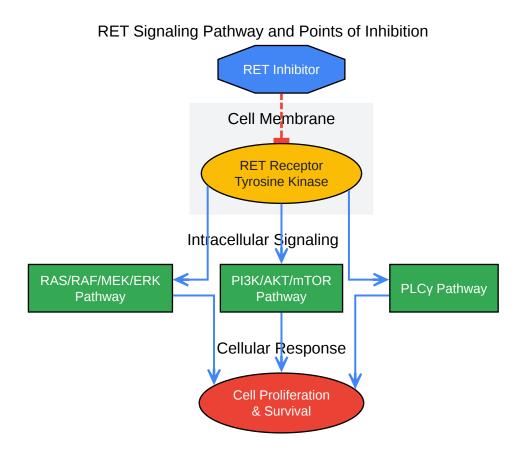
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of kinase inhibitor selectivity.



Workflow of a Competitive Binding Kinase Assay







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Validation & Comparative





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